2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and kinase inhibition properties . The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 2-position and a keto group at the 5-position.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one has been found to interact with various enzymes and proteins. For instance, it has been associated with CDK2, a cyclin-dependent kinase that plays a vital role in cell cycle progression . The compound’s interaction with CDK2 suggests that it may have a role in regulating cell cycle processes .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer treatment. It has been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been suggested that the compound exerts its effects at the molecular level by inhibiting CDK2, which in turn affects cell cycle progression . This interaction with CDK2 may involve binding interactions with the enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
Its cytotoxic activities against various cancer cell lines suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may be involved in pathways related to cell cycle regulation .
Preparation Methods
The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include heating in an acidic medium to facilitate the formation of the pyrazolopyrimidine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto group at the 5-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound is studied for its antiproliferative activity in various cancer cell lines, making it a valuable lead compound for developing antitumor agents.
Chemical Biology: It serves as a tool compound for studying kinase signaling pathways and their role in cellular processes.
Comparison with Similar Compounds
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties and potential anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different substitution pattern and biological activity profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further modified to enhance its biological activities.
Properties
IUPAC Name |
2-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFQNIJBUXCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.